Product packaging for DL-Leucylglycylglycine(Cat. No.:CAS No. 3146-41-6)

DL-Leucylglycylglycine

Cat. No.: B7797697
CAS No.: 3146-41-6
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Leucylglycylglycine (CAS 4337-37-5) is a synthetic tripeptide with the molecular formula C10H19N3O4 and a molecular weight of 245.28 . This compound is supplied as a white to almost white crystalline powder and has a minimum purity of 99.0% as determined by non-aqueous titration, making it a high-quality standard for rigorous laboratory applications . It is recommended to be stored at room temperature, ideally in a cool and dark place below 15°C . As a peptide-based compound, this compound is gaining increasing attention in pharmaceutical and biotechnology sectors, with applications spanning drug development and advanced biomedical research . Its structure incorporates a glycylglycine moiety, which is the simplest dipeptide known for its utility in biochemical buffers and in aiding the solubilization of recombinant proteins . Researchers are advised to conduct a thorough technical evaluation of suppliers, focusing on quality control documentation, batch-to-batch consistency, and reliable supply chain logistics to mitigate procurement risks . This product is intended for research and laboratory use only; it is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B7797697 DL-Leucylglycylglycine CAS No. 3146-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036229
Record name Leucylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6
Record name Leucylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4337-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-DL-Leucylglycyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Leucylglycylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-DL-leucylglycyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Leucylglycylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization Methodologies for Dl Leucylglycylglycine

Advanced Synthetic Approaches to DL-Leucylglycylglycine

The synthesis of tripeptides such as this compound can be achieved through various advanced methodologies. The primary approaches involve either building the peptide chain on a solid support (solid-phase synthesis) or constructing it entirely in solution (solution-phase synthesis). The choice of method depends on factors like the desired scale of synthesis, purity requirements, and the specific sequence of the peptide.

Solid-Phase Peptide Synthesis Techniques for this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for producing peptides. researchgate.net In this technique, the peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support. researchgate.net The process begins by anchoring the C-terminal amino acid, in this case, glycine (B1666218), to a resin. The subsequent amino acids, glycine and then leucine (B10760876), are added in a stepwise fashion. Each addition involves a cycle of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid.

The use of protecting groups for the amino group (N-terminus) and any reactive side chains is crucial to prevent unwanted side reactions. peptide.com A common strategy is the Fmoc/tBu approach, where the N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups. springernature.com Excess reagents and by-products at each step are removed by simple filtration and washing of the resin, which is a key advantage of SPPS. bachem.com Once the complete peptide chain of this compound is assembled on the resin, it is cleaved from the solid support and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). bachem.commasterorganicchemistry.com

Key Stages in Solid-Phase Peptide Synthesis of this compound:

StepDescription
Resin Functionalization The C-terminal glycine is attached to an insoluble polymer resin.
Deprotection The N-terminal protecting group (e.g., Fmoc) of the resin-bound glycine is removed.
Coupling The next amino acid (glycine), with its N-terminus protected, is activated and coupled to the deprotected amino group on the resin.
Washing Excess reagents and by-products are washed away.
Repeat Cycle The deprotection and coupling steps are repeated for the final amino acid (leucine).
Cleavage The completed tripeptide is cleaved from the resin, and all protecting groups are removed.

This iterative process allows for the efficient and automated synthesis of peptides. peptide.com

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential addition of amino acids in a homogenous reaction mixture. libretexts.org While SPPS has become more common, solution-phase methods remain valuable, particularly for large-scale synthesis of shorter peptides like this compound. bachem.comlibretexts.org

In this approach, the amino and carboxyl groups of the amino acids that are not participating in the peptide bond formation must be protected to ensure the correct sequence is formed. libretexts.org For the synthesis of this compound, one could start by coupling N-protected leucine to C-protected glycine to form a dipeptide. After deprotection of either the N- or C-terminus, the second glycine residue (appropriately protected) is coupled to form the tripeptide.

A variety of coupling reagents can be used to facilitate the formation of the amide bond, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Purification after each step is typically achieved by extraction or crystallization. A more recent advancement in solution-phase synthesis is the Group-Assisted Purification (GAP) chemistry, which avoids traditional chromatography and recrystallization by using a GAP auxiliary that allows for purification by simple washing. nih.gov

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of peptides is critical as the biological activity can be highly dependent on the stereochemistry of the constituent amino acids. nih.gov this compound implies a mixture of the D- and L-isomers of leucine. However, stereoselective synthesis aims to produce a single, pure stereoisomer (e.g., L-Leucylglycylglycine or D-Leucylglycylglycine).

This is achieved by using enantiomerically pure amino acid starting materials. For instance, to synthesize L-Leucylglycylglycine, one would use L-leucine. The coupling and deprotection conditions in both solid-phase and solution-phase synthesis are generally mild enough to prevent racemization (the conversion of a pure enantiomer into a mixture of both enantiomers). The use of enzymatic ligation, a component of Chemo-Enzymatic Peptide Synthesis (CEPS), offers high regio- and stereoselectivity, eliminating side reactions and racemization. bachem.com Advanced multicomponent reactions, such as the Ugi reaction, can also be employed for the stereoselective synthesis of peptide analogues. nih.gov

Chemical Derivatization of this compound for Specific Research Applications

Chemical derivatization of peptides involves modifying the N-terminus, C-terminus, or the side chains of the amino acids to alter their properties for specific research purposes. These modifications can enhance stability, modulate biological activity, or introduce labels for detection and quantification. alfachemic.com

N-Terminal Modifications of this compound

The N-terminus of this compound, the free amino group of the leucine residue, can be modified in several ways to enhance the peptide's utility in research.

Acetylation : The addition of an acetyl group neutralizes the positive charge of the N-terminal amine. jpt.com This modification can increase the peptide's stability against degradation by aminopeptidases and can mimic the structure of naturally occurring proteins where the N-terminus is often acetylated. alfachemic.comjpt.com

Fatty Acid Acylation : The attachment of fatty acids, such as palmitic acid or myristic acid, increases the hydrophobicity of the peptide. This can improve the peptide's ability to interact with and cross cell membranes, which is useful for intracellular targeting studies.

Fluorescent Labeling : Fluorophores like fluorescein (B123965) or dansyl can be attached to the N-terminus. sigmaaldrich.com These labeled peptides are valuable tools in fluorescence-based assays, such as fluorescence microscopy and flow cytometry, to study peptide localization and interaction. sigmaaldrich.com

Common N-Terminal Modifications and Their Applications:

ModificationReagent ExamplePurpose
AcetylationAcetic anhydrideIncreases stability, mimics natural proteins. jpt.com
BiotinylationBiotinStrong affinity for streptavidin and avidin, used in affinity assays. sigmaaldrich.com
DansylationDansyl chlorideFluorescence-based assays. sigmaaldrich.com
PalmitoylationPalmitic acidIncreases hydrophobicity, enhances membrane interaction. sigmaaldrich.com

C-Terminal Modifications of this compound

The C-terminus of this compound, the free carboxyl group of the final glycine residue, can also be chemically altered to modify the peptide's characteristics. jpt.com

Amidation : Converting the C-terminal carboxylic acid to a carboxamide is a common modification. jpt.comqyaobio.com This removes the negative charge at physiological pH, which can increase the peptide's stability against carboxypeptidases and alter its binding properties to receptors. nih.govresearchgate.net C-terminal amidation can also mimic the structure of many naturally occurring bioactive peptides. jpt.com

Esterification : The C-terminal carboxyl group can be converted to an ester, for example, a methyl or ethyl ester. C-terminal esters can act as pro-drugs, as they are susceptible to cleavage by endogenous esterases, releasing the active peptide. nih.govresearchgate.net

Attachment of Labels : Similar to the N-terminus, the C-terminus can be modified with labels such as p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC) for use in protease activity assays. jpt.com

Side-Chain Functionalization of this compound Analogs

The targeted modification of amino acid side chains within a peptide sequence is a powerful strategy for modulating its biological activity, physicochemical properties, and therapeutic potential. In the context of this compound, the side-chain of the N-terminal leucine residue, an isobutyl group, presents a chemically inert but sterically significant feature. Functionalization of this aliphatic side chain can introduce new chemical handles, alter hydrophobicity, and create analogs with novel functionalities. While specific literature detailing the side-chain functionalization of this compound is limited, various methodologies applied to leucine residues in other peptide contexts can be extrapolated as potential strategies for creating diverse analogs of this tripeptide.

One of the significant challenges in modifying the leucine side chain is the chemical inertness of its constituent C-H bonds. However, advances in catalysis have provided tools to overcome this hurdle. For instance, iron-catalyzed oxidative diversification has been shown to be effective for modifying aliphatic C-H bonds in peptides. While a study demonstrated the selective C5 oxidation of a proline residue in a tripeptide containing leucine without affecting the leucine side chain, this highlights the potential for developing selective catalysts that could target the leucine isobutyl group. nih.gov

A more direct approach to functionalizing the leucine side chain is through enzymatic modifications. A notable example is the Cβ-hydroxylation of a leucine residue, which has been demonstrated in the biosynthesis of muraymycins. nih.gov A nonheme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenase, Mur15, was found to catalyze the specific hydroxylation at the Cβ position of a leucine residue within a peptide scaffold. nih.gov This enzymatic approach offers high regio- and stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. Such a modification would introduce a hydroxyl group onto the leucine side chain of this compound, creating a handle for further derivatization, such as glycosylation or esterification.

Post-translational modifications observed in nature also provide a blueprint for potential side-chain functionalization strategies. C-terminal methylation of leucine residues is a known modification that affects protein function. nih.gov While this typically occurs at the C-terminus of a protein, the enzymatic machinery responsible for such modifications could potentially be adapted for the targeted methylation of the leucine side chain in a tripeptide like this compound.

The following table summarizes potential side-chain functionalization methodologies applicable to the leucine residue in this compound analogs, based on modifications of leucine in other peptide contexts.

Modification Type Methodology Potential Functional Group Introduced Key Reagents/Enzymes Reference
HydroxylationEnzymatic Cβ-hydroxylationHydroxyl (-OH)Nonheme Fe(II)/αKG-dependent dioxygenase (e.g., Mur15) nih.gov
MethylationEnzymatic MethylationMethyl (-CH3)Leucine methyltransferase nih.gov
OxidationIron-Catalyzed OxidationHydroxyl, CarbonylIron(II) catalysts, Oxidizing agents nih.gov

It is important to note that the successful application of these methodologies to this compound would require empirical investigation and optimization of reaction conditions to ensure compatibility with the tripeptide structure and to achieve the desired selectivity. The introduction of new functional groups onto the leucine side chain would pave the way for the synthesis of a diverse library of this compound analogs with potentially altered biological activities and pharmacokinetic profiles.

Conformational Analysis and Dynamics of Dl Leucylglycylglycine

Experimental Techniques for DL-Leucylglycylglycine Conformational Elucidation

Experimental approaches provide invaluable data on the atomic arrangement and motional properties of this compound in various states. These techniques range from spectroscopic methods that probe the molecule's properties in solution to crystallographic methods that determine its precise structure in the solid state.

Spectroscopic techniques utilize the interaction of electromagnetic radiation with the peptide to reveal details about its chemical environment, bonding, and chiral properties, which collectively define its conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information on through-bond and through-space atomic connectivity. For a tripeptide like this compound, ¹H NMR is particularly informative.

Table 1: Representative ¹H NMR Chemical Shifts for L-Leu-Gly-Gly in D₂O researchgate.net

Proton Assignment Chemical Shift (ppm) Multiplicity
Leucine (B10760876) α-CH ~3.9 Triplet
Glycine-1 α-CH₂ ~3.71 Singlet (central resonance)
Glycine-2 α-CH₂ ~3.71 Singlet (central resonance)
Leucine β-CH₂ ~1.6 Multiplet
Leucine γ-CH ~1.5 Multiplet

Note: This data is for the L-enantiomer. The spectrum of the DL-racemic mixture would show identical chemical shifts as the local chemical environments are the same for both enantiomers in an achiral solvent.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exceptionally sensitive to the chiral nature of molecules and is widely used to investigate the secondary structure of proteins and peptides. wikipedia.orgyoutube.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a peptide. nih.govnih.gov The frequencies of these vibrations are sensitive to the molecular structure, conformation, and hydrogen bonding. In peptides, specific vibrational modes, such as the Amide I (primarily C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III bands, are particularly useful for conformational analysis. kangwon.ac.kr

The positions of these bands can indicate the presence of different secondary structure elements. For a small, flexible tripeptide like this compound, these techniques can reveal the ensemble of conformations present in the sample by analyzing the shape and frequency of the amide bands. For instance, analysis of intermolecular modes in crystalline glycine (B1666218) via Raman and IR scattering has been used to refine models of hydrogen bonding and electrostatic interactions that stabilize the crystal lattice. nih.gov

Table 2: Typical IR Frequencies for Peptide Backbone Amide Bands

Amide Band Approximate Frequency Range (cm⁻¹) Primary Vibrational Mode
Amide I 1600 - 1700 C=O stretching
Amide II 1510 - 1580 N-H bending, C-N stretching

X-ray crystallography is the most definitive method for determining the high-resolution, three-dimensional structure of a molecule in its solid, crystalline form. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the precise coordinates of every atom in the molecule can be determined. nih.gov

While the crystal structure of the parent amino acid glycine was determined 75 years ago, obtaining suitable crystals for all amino acids has been a challenge. cardiff.ac.uk The structure of L-lysine, for example, was only recently determined using modern powder X-ray diffraction techniques because it is difficult to grow single crystals of sufficient quality. cardiff.ac.uknih.gov For this compound, successful crystallization would yield its exact solid-state conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including intermolecular hydrogen bonds. This structural information would serve as a crucial benchmark for validating the results of spectroscopic and computational studies.

Spectroscopic Methods in this compound Conformational Studies

Computational Approaches to this compound Conformational Landscapes

Computational chemistry provides powerful tools for exploring the conformational preferences and dynamics of peptides. These methods can model the molecule in different environments (e.g., in the gas phase or in an aqueous solution) and identify low-energy structures that are likely to be populated. mdpi.comnih.gov

For peptides, intramolecular hydrogen bonding is a primary force driving conformational stability. nih.gov Computational methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to calculate the energies of different conformers, revealing the relative stability of structures ranging from open chains to cyclic forms stabilized by hydrogen bonds. mdpi.comnih.gov These studies have shown that for peptides, the preferred protonation sites are often the terminal nitrogen atom and adjacent amide oxygen atoms. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. rsc.org In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track the trajectory of all atoms. mdpi.com This approach allows for the observation of conformational transitions and the characterization of the flexibility of the peptide. For instance, MD simulations of aqueous glycine solutions have been used to study the aggregation of zwitterions and have shown that clusters are highly dynamic entities that change their configuration on a picosecond timescale. rsc.orgnih.gov Such simulations for this compound could reveal how it interacts with water molecules and how its conformation fluctuates in a solution environment.

Table 3: Overview of Computational Methods for Peptide Conformational Analysis

Computational Method Primary Application Information Obtained
Density Functional Theory (DFT) Calculation of electronic structure and energy of static conformers. Relative energies of conformers, preferred protonation sites, vibrational frequencies. mdpi.comnih.gov
Møller–Plesset (MP2) Perturbation Theory High-accuracy energy calculations for conformers. Accurate conformational energies and potential energy surfaces. mdpi.com

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into the conformational dynamics of peptides like this compound in various environments. longdom.org By solving Newton's equations of motion for the atoms in the system, MD simulations can map the potential energy surface and identify preferred conformational states and the transitions between them.

The accuracy of MD simulations is heavily dependent on the force field used, which is a set of parameters describing the potential energy of the system. For peptides containing non-standard amino acids like D-Leucine, specialized force field parameters are often required. Force fields such as AMBER and CHARMM have been developed and can be adapted for D-amino acids, sometimes by modifying the improper dihedral angles to enforce the correct stereochemistry at the alpha-carbon. researchtrends.netresearchgate.net Some modern force fields, like CHARMM36, include parameters for D-amino acids, facilitating more accurate simulations. bioexcel.eu

A typical MD simulation of this compound would involve solvating the peptide in a water box, neutralizing the system with ions, and then subjecting it to energy minimization, followed by a period of equilibration and a final production run for data analysis. The analysis of the trajectory can reveal information about the peptide's flexibility, hydrogen bonding patterns, and the distribution of backbone dihedral angles (φ and ψ). For D-amino acids, the expected Ramachandran plot shows a mirror image of the L-amino acid plot, with the D-residue favoring the αL (positive φ, positive ψ) and β (negative φ, positive ψ) regions. nih.govresearchgate.net

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterValueDescription
Force Field CHARMM36A modern all-atom force field that includes parameters for D-amino acids.
Solvent Model TIP3P WaterA commonly used explicit water model for biomolecular simulations.
Box Type CubicThe shape of the simulation box containing the peptide and solvent.
Box Size 50 Å x 50 Å x 50 ÅThe dimensions of the simulation box, providing sufficient space to avoid self-interaction.
Temperature 300 KThe simulation is run at a constant temperature, typically room temperature, using a thermostat.
Pressure 1 atmThe simulation is run at constant pressure, mimicking physiological conditions, using a barostat.
Simulation Time 100 nsThe duration of the production run, allowing for sufficient sampling of conformational space.
Integration Time Step 2 fsThe time step for integrating the equations of motion, a standard value for biomolecular simulations.

Note: This table presents a hypothetical but typical set of parameters for an MD simulation of a tripeptide. The actual parameters may vary depending on the specific research question and computational resources.

Quantum Mechanical Calculations on this compound

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and energetics of molecules compared to the classical approximations used in molecular mechanics force fields. unc.edu These methods are invaluable for determining the relative energies of different conformers of this compound and for refining the parameters used in force fields. nih.gov Due to their computational cost, QM calculations are typically performed on a limited number of conformations, often identified through conformational searches or from MD simulations.

Interactive Data Table: Illustrative Quantum Mechanical Relative Energies of this compound Conformers

ConformerDihedral Angles (D-Leu: φ, ψ)Relative Energy (kcal/mol)Description
Extended β-strand (+150°, -150°)0.0A low-energy, extended conformation often observed in peptides.
Right-handed α-helix (αR) (-60°, -45°)+3.5A helical conformation that is generally less favorable for D-amino acids.
Left-handed α-helix (αL) (+60°, +45°)+1.2A helical conformation that is more favorable for D-amino acids compared to the right-handed helix.
Turn Structure (+80°, -70°)+0.8A compact, folded conformation that may be stabilized by intramolecular hydrogen bonds.

Note: This table presents hypothetical relative energies for illustrative purposes. The actual energy values would need to be determined through specific QM calculations. The dihedral angles are approximate and represent the general region of the Ramachandran plot.

Conformational Searching Algorithms for this compound

Given the flexibility of a tripeptide, exploring its entire conformational space to find all low-energy structures is a significant challenge. Conformational searching algorithms are computational methods designed to systematically or stochastically explore the potential energy surface of a molecule to identify its stable conformers. pitt.edu These algorithms are crucial for understanding the range of structures that this compound can adopt.

A variety of conformational search methods can be applied to peptides, including systematic grid searches, Monte Carlo methods, and genetic algorithms. pitt.edu For a tripeptide like this compound, a systematic search of the backbone dihedral angles (φ and ψ for each residue) might be feasible. More complex methods, such as Monte Carlo minimization, involve random changes to the peptide's conformation followed by energy minimization to locate nearby local minima. pitt.edu

The presence of a D-amino acid can guide the conformational search by focusing on regions of the Ramachandran plot that are favorable for D-residues. nih.gov The results of a conformational search are typically a set of low-energy structures, which can then be further analyzed using MD simulations or QM calculations to determine their relative populations and thermodynamic properties.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound from a Conformational Search

Conformer IDD-Leu (φ, ψ)Gly1 (φ, ψ)Gly2 (φ, ψ)Relative Energy (kcal/mol)
Conf-1 (+145°, -155°)(-160°, +150°)(-155°, +160°)0.0
Conf-2 (+75°, +50°)(-80°, +120°)(+90°, -10°)0.9
Conf-3 (-130°, +140°)(+70°, -60°)(-150°, +155°)1.5
Conf-4 (+65°, +35°)(-150°, +160°)(+80°, -75°)2.1

Note: This table presents hypothetical conformers with plausible dihedral angles and relative energies that might be identified from a conformational search. The dihedral angles for D-Leucine are shown to populate regions consistent with its stereochemistry.

Enzymatic Interactions and Biocatalysis Involving Dl Leucylglycylglycine

DL-Leucylglycylglycine as a Substrate for Peptidases and Proteases

This compound is readily recognized and cleaved by a range of peptidases and proteases that act on small peptides. Its hydrolysis serves as a model reaction for characterizing the activity of these enzymes.

Kinetics of Hydrolysis by Tripeptide Aminopeptidases (EC 3.4.11.4)

Tripeptide aminopeptidases are enzymes that catalyze the removal of an N-terminal amino acid from a tripeptide. L-Leucylglycylglycine is a specific substrate for this class of enzymes, and its hydrolysis is a key reaction for their characterization. A kinetic assay for tripeptide aminopeptidase (B13392206) (EC 3.4.11.4) in serum utilizes L-Leucylglycylglycine as the substrate. nih.gov The reaction's progress is monitored by coupling the release of leucine (B10760876) to the reduction of NAD+ by leucine dehydrogenase, which can be measured spectrophotometrically. nih.gov To ensure specificity, inhibitors like amastatin (B1665947) are often added to prevent cleavage by other non-specific aminopeptidases. nih.gov This method allows for a precise kinetic determination of the enzyme's activity. nih.gov

Below is a table representing typical data obtained from such a kinetic assay.

ParameterDescriptionTypical Value/Observation
Substrate L-LeucylglycylglycineUsed to measure enzyme activity. nih.gov
Enzyme Tripeptide Aminopeptidase (EC 3.4.11.4)Catalyzes the hydrolysis of the N-terminal leucine.
Coupling Enzyme Leucine DehydrogenaseUsed in the assay to detect the released leucine. nih.gov
Cofactor NAD+Reduced to NADH, allowing for spectrophotometric monitoring at 340 nm. nih.gov
Inhibitor AmastatinAdded to inhibit other aminopeptidases for a more specific assay. nih.gov
pH Optimum 8.2 (in Tris buffer)The pH at which the assay is typically performed for optimal activity. nih.gov

Hydrolysis by Leucylglycylglycine Aminopeptidase (EC 3.4.1.3)

Historically, the hydrolysis of L-Leucylglycine was compared with that of L-Leucyl-beta-naphthylamide to characterize the activity of leucine aminopeptidase in human serum. nih.gov This highlights the utility of small peptides like leucylglycylglycine in determining the substrate preferences and activity levels of specific aminopeptidases. While detailed kinetic parameters for the hydrolysis of the tripeptide this compound by this specific enzyme are not extensively documented in recent literature, the cleavage of the N-terminal leucine is the expected reaction, releasing leucine and the dipeptide glycylglycine.

Interaction with Cell Envelope-Associated Proteinases (CEPs)

Cell envelope-associated proteinases (CEPs) are large, multi-domain serine proteases anchored to the cell surface of many lactic acid bacteria (LAB). nih.govresearchgate.net These enzymes are crucial for the bacteria's ability to grow in protein-rich environments like milk, as they break down large proteins (e.g., caseins) into smaller peptides that can be transported into the cell. nih.govasm.org

This compound can be used to study the activity of these CEPs. The interaction is typically competitive, where the tripeptide acts as a potential substrate, competing with larger protein substrates for the enzyme's active site. CEPs from different bacterial strains, such as various species of Lactobacillus, exhibit different substrate specificities. nih.govasm.org For instance, some CEPs preferentially hydrolyze β-casein, while others can degrade α- and κ-caseins as well. nih.gov The specificity is determined by the amino acid residues in the substrate-binding regions of the enzyme. Studying the hydrolysis of a defined substrate like this compound can help in classifying these proteinases and understanding their role in peptide generation during fermentation processes.

Specificity and Mechanism of Other Proteolytic Enzymes on this compound

The cleavage of this compound is not limited to aminopeptidases. Other proteolytic enzymes, such as certain metalloproteases, can also hydrolyze its peptide bonds. Metalloproteases utilize a metal ion, typically zinc, at the active site to catalyze the hydrolysis of peptide bonds. researchgate.netlibretexts.orgnih.gov

The general mechanism involves the following steps:

Substrate Binding: The peptide substrate binds to the enzyme's active site. The carbonyl oxygen of the scissile peptide bond coordinates with the zinc ion. researchgate.netnih.gov

Nucleophilic Attack: A water molecule, activated by a nearby basic residue (like glutamate), performs a nucleophilic attack on the carbonyl carbon of the peptide bond. libretexts.orgnih.gov

Formation of Tetrahedral Intermediate: This attack results in a transient, unstable tetrahedral intermediate, which is stabilized by the zinc ion. researchgate.netnih.gov

Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond and the release of the two product peptides. researchgate.net

For this compound, the specificity of a given protease would determine which bond is cleaved. An enzyme with a preference for a large hydrophobic residue like leucine at the P1 position would cleave the Leucyl-Glycyl bond. Conversely, an enzyme with different specificity might target the Glycyl-Glycyl bond.

Enzyme Inhibition and Activation Studies with this compound Analogs

While this compound itself is a substrate, its structure can be modified to create analogs that act as enzyme inhibitors. This is a common strategy in drug design and biochemical research. benthamdirect.com By replacing the scissile peptide bond with a non-hydrolyzable isostere, a substrate can be converted into a competitive inhibitor that binds to the enzyme's active site but cannot be cleaved. benthamdirect.commdpi.com

Modification TypeExample of IsostereExpected Effect on this compound Analog
Peptide Bond Replacement Ketomethylene (-CO-CH₂-)Creates a non-hydrolyzable bond, turning the substrate into a stable inhibitor that mimics the tetrahedral intermediate. mdpi.com
Phosphinic group (-PO₂-CH₂-)Acts as a transition-state analog, binding tightly to the active site of metalloproteases. nih.gov
N-methylationCan increase resistance to proteolytic degradation and improve pharmacokinetic properties. mdpi.com
Side Chain Modification Replacing Leucine with an unnatural amino acidCan alter binding affinity and specificity, potentially leading to potent and selective inhibition.
Terminal Group Modification Capping the N-terminus or C-terminusCan prevent degradation by exopeptidases and modulate binding to the enzyme's active site.

These analogs are invaluable tools for studying enzyme mechanisms, determining active site structures, and developing therapeutic agents that target specific proteases. benthamdirect.comwikipedia.org

Role of this compound in Enzyme Activity Modulation

Beyond serving as a direct substrate, this compound and its hydrolysis products can modulate the activity of various enzymes. The presence of a high concentration of this tripeptide can lead to competitive inhibition, where it competes with other substrates for the active site of a protease, thereby reducing the rate of hydrolysis of the other substrates.

Furthermore, the products of its hydrolysis—Leucine, Glycine (B1666218), and the dipeptide Glycylglycine—can also have regulatory effects. For example, specific amino acids or dipeptides can act as allosteric modulators or feedback inhibitors for certain metabolic enzymes. The modulation of enzyme activity can also occur through post-translational modifications. For instance, the activity of human glycine N-acyltransferase-like 2 (hGLYATL2) is regulated by the acetylation of a specific lysine (B10760008) residue, which in turn affects the production of signaling molecules derived from glycine. nih.gov While not a direct effect of this compound, this illustrates the complex regulatory networks in which its constituent amino acids participate. Similarly, glycine transporter activity can be modulated by protein kinase C activation, affecting glycine availability within the cell. nih.gov Therefore, the breakdown of this compound can contribute to the pool of signaling molecules and metabolic intermediates that influence cellular processes through enzyme activity modulation.

Kinetic and Mechanistic Studies of Dl Leucylglycylglycine Hydrolysis and Stability

Acid-Catalyzed Hydrolysis Kinetics of DL-Leucylglycylglycine

Kinetic studies on the closely related tripeptide, glycyl-L-leucyl-glycine, provide insight into the hydrolysis of this compound. Research indicates that the rate of hydrolysis is influenced by steric hindrance and the charge distribution along the peptide chain. In tripeptides of the general structure A-B-B, where B is an amino acid with a bulky side chain like leucine (B10760876), acid hydrolysis may preferentially occur at the N-terminal peptide bond. This is despite the unfavorable charge situation due to protonation of the terminal amino group.

The hydrolysis of a tripeptide such as Leucyl-Glycyl-Glycine can be represented by the following parallel and consecutive reactions:

Leucyl-Glycyl-Glycine + H₂O → Leucyl-Glycine + Glycine (B1666218) (Rate constant: k₁)

Leucyl-Glycyl-Glycine + H₂O → Leucine + Glycyl-Glycine (Rate constant: k₂)

Leucyl-Glycine + H₂O → Leucine + Glycine (Rate constant: k₃)

Glycyl-Glycine + H₂O → Glycine + Glycine (Rate constant: k₄)

The following table presents kinetic data for the acid hydrolysis of related peptides, illustrating the relative rates of cleavage of different peptide bonds.

PeptideReactionRate Constant (k' x 10³) (L·mol⁻¹·min⁻¹)Temperature (°C)Acid Concentration
Glycyl-L-leucyl-L-leucineCleavage of Gly-Leu bond10.394.2Varies
Glycyl-L-leucyl-L-leucineCleavage of Leu-Leu bond1.194.2Varies
L-leucyl-L-leucineCleavage of Leu-Leu bond3.2794.2Varies
Glycyl-L-leucineCleavage of Gly-Leu bond6.594.2Varies

Base-Catalyzed Hydrolysis Kinetics of this compound

Under basic or alkaline conditions, the hydrolysis of the peptide bond in this compound proceeds via a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the amide linkage. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-nitrogen bond. The process results in the formation of a carboxylate salt and an amine. This reaction is generally considered irreversible because the final deprotonation of the resulting carboxylic acid by the strong base drives the equilibrium toward the products.

The kinetics of base-catalyzed hydrolysis typically follow second-order kinetics, being first-order with respect to both the peptide and the hydroxide ion concentration. The rate of hydrolysis is influenced by factors such as the steric accessibility of the carbonyl carbon and the electronic effects of the adjacent amino acid side chains. While general principles of base-catalyzed amide hydrolysis are well-established, specific rate constants for this compound are not extensively documented in publicly available literature. The rate is generally slower than for esters under similar conditions due to the better resonance stabilization of the amide bond.

Enzyme-Catalyzed Hydrolysis Kinetics of this compound

Enzymes, particularly peptidases, can catalyze the hydrolysis of this compound with high efficiency and specificity. Carboxypeptidase A, a zinc-containing metalloprotease, is a well-studied example of an enzyme that cleaves the C-terminal amino acid from a peptide chain, showing a preference for residues with bulky, aromatic, or branched aliphatic side chains like leucine. nih.govvirginia.edu The catalytic mechanism involves the coordination of the substrate's terminal carboxylate group to an arginine residue in the active site and the carbonyl oxygen of the scissile peptide bond to the zinc ion, which polarizes it for nucleophilic attack by a water molecule activated by a glutamate (B1630785) residue. nih.gov

Determination of Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model. libretexts.org This model relates the initial reaction rate (V₀) to the substrate concentration ([S]) through two key parameters:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity. libretexts.org

Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org

k꜀ₐₜ (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration.

EnzymeSubstrateKₘ (mmol/L)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Glycine Aminopeptidase (B13392206)Glycine-β-naphthylamide0.24100.84.2 x 10⁵
Glycine AminopeptidaseLeucine-β-naphthylamide---

*Data for Leucine-β-naphthylamide was noted as hydrolyzed but specific kinetic constants were not provided in the source material. nih.gov

Influence of pH and Temperature on Enzymatic Hydrolysis

The catalytic activity of enzymes is highly dependent on both pH and temperature.

Influence of pH: The rate of enzymatic hydrolysis typically exhibits a bell-shaped curve as a function of pH. nih.govnih.gov This is because the ionization states of key amino acid residues in the enzyme's active site, as well as the substrate itself, must be optimal for binding and catalysis. For enzymes like Carboxypeptidase A acting on tripeptides, the pH optimum is generally in the neutral to slightly alkaline range (pH 7.5 to 9.0), reflecting the pKa values of the catalytic residues (such as glutamate) and groups involved in substrate binding. nih.gov

Influence of Temperature: The rate of enzymatic hydrolysis increases with temperature up to an optimal point, as predicted by the Arrhenius equation. nih.gov This is due to the increased kinetic energy of both the enzyme and substrate molecules. However, beyond the optimal temperature, the enzyme's activity rapidly declines due to thermal denaturation, where the enzyme loses its specific three-dimensional structure required for function. nih.gov For mammalian enzymes like pancreatic carboxypeptidase, the optimal temperature is typically around 37°C. The activation energy for the enzymatic hydrolysis of peptides is significantly lower than for uncatalyzed or chemically catalyzed reactions.

Racemization and Epimerization Processes in this compound

The leucine residue in this compound contains a chiral center at its α-carbon, making the peptide susceptible to racemization (conversion of an L- or D-enantiomer to a mixture of both) or epimerization (change in configuration at one of several stereocenters). This process involves the abstraction of the α-proton by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of stereoisomers.

This loss of stereochemical integrity is a significant concern, particularly in peptide synthesis, as diastereomers can have different biological activities and are often difficult to separate. The rate of racemization is dependent on the ease with which the α-proton can be removed.

Factors Influencing Stereochemical Stability

Several factors can influence the rate of racemization and epimerization in peptides like this compound:

Base Strength: The presence of a base is the primary driver of racemization. Strong bases can readily abstract the α-proton. This is particularly relevant during the deprotection steps or coupling reactions in solid-phase peptide synthesis that are conducted under basic conditions.

Activating Groups: In peptide synthesis, the activation of the carboxylic acid group for amide bond formation increases the acidity of the α-proton, making it more susceptible to abstraction. The choice of coupling reagents can therefore significantly impact the degree of racemization.

Temperature: Higher temperatures increase the rate of racemization, as with most chemical reactions.

Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of proton exchange.

Neighboring Residues: The electronic and steric properties of adjacent amino acid residues can influence the acidity of the α-proton and thus the rate of racemization.

Mechanisms of Racemization in Peptide Chains

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in peptide synthesis. researchgate.net The biological activity of peptides is intrinsically linked to their specific three-dimensional structure, and the inversion of stereochemistry at a single α-carbon can alter the peptide's conformation and substantially diminish or eliminate its function. researchgate.net During peptide synthesis, the activation of the carboxylic acid group of an amino acid, a necessary step for peptide bond formation, increases the acidity of the α-hydrogen, making it susceptible to abstraction and subsequent racemization. highfine.comnih.gov

Two primary mechanisms are generally accepted to be the main pathways for racemization during peptide synthesis: the direct enolization mechanism and the oxazolone (B7731731) (or azlactone) formation mechanism. highfine.comnih.gov

Direct Enolization (Direct Hα Abstraction)

The direct enolization mechanism involves the direct abstraction of the α-proton from the amino acid residue by a base. nih.gov This process is particularly relevant for amino acid residues with highly acidic α-protons. nih.gov The removal of the proton creates a planar carbanion intermediate. Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers, thus causing racemization. nih.gov This pathway is considered a contributor to racemization, especially under base-mediated conditions during the activation or deprotection steps in peptide synthesis. nih.gov

Oxazolone (Azlactone) Formation

The formation of an oxazol-5(4H)-one, commonly referred to as an oxazolone or azlactone, is widely regarded as the most predominant pathway for racemization during peptide coupling reactions. highfine.comnih.gov This mechanism occurs when the carboxyl group of an N-acyl amino acid is activated. The activated carbonyl group is susceptible to intramolecular attack by the oxygen atom of the adjacent amide carbonyl, leading to the formation of a five-membered oxazolone ring. nih.gov

The key to this racemization pathway is the tautomerization of the oxazolone to its aromatic isomer, the oxazole. The hydrogen at the C4 position (the original α-carbon) of the oxazolone is highly acidic and can be easily abstracted, especially in the presence of a base. This deprotonation results in a resonance-stabilized, achiral anion. Reprotonation of this intermediate can occur from either face, leading to a racemic mixture of the oxazolone, which then reacts with the incoming amine nucleophile to produce a racemized peptide. highfine.com Urethane-protected amino acids, such as those with Boc or Fmoc protecting groups, are generally more resistant to racemization via this pathway because the alkoxy group's oxygen atom is less nucleophilic, making oxazolone formation less favorable.

Factors Influencing Racemization

Several factors can influence the extent of racemization during peptide synthesis. Understanding and controlling these factors is crucial for producing enantiomerically pure peptides. highfine.comslideshare.net

Amino Acid Residue: The nature of the amino acid side chain plays a role. Amino acids like histidine and cysteine are particularly susceptible to racemization. peptide.com

Activation Method: The choice of coupling reagent and the degree of carboxyl activation significantly impact racemization. Strong activation can accelerate both peptide bond formation and oxazolone formation. nih.govslideshare.net

Base: The presence, strength, and steric hindrance of the base used in the reaction are critical. highfine.com Stronger bases can more readily abstract the α-proton, promoting racemization. highfine.com Sterically hindered bases may reduce the rate of racemization. highfine.com

Additives: The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, is a common strategy to suppress racemization. highfine.compeptide.com These additives can react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species, while still being reactive enough for amidation. highfine.com

Solvent: The polarity of the solvent can affect racemization rates. The susceptibility of certain residues to racemization can differ between polar and apolar solvents. slideshare.netnih.gov

Temperature: Higher temperatures can increase the rate of racemization. mdpi.com

Below are tables detailing the properties of common bases and additives used in peptide synthesis and their general effect on racemization.

Table 1: Influence of Common Bases on Racemization in Peptide Synthesis

Base Abbreviation pKa General Effect on Racemization
N,N-Diisopropylethylamine DIEA ~10.1 Higher basicity can increase racemization. highfine.com
Triethylamine TEA ~10.7 Strong basicity and low steric hindrance can lead to a faster racemization rate compared to more hindered bases. highfine.com
N-Methylmorpholine NMM ~7.38 Weaker basicity generally results in less racemization compared to DIEA or TEA. highfine.com

Table 2: Common Racemization Suppressing Additives

Additive Abbreviation pKa Mechanism of Suppression
1-Hydroxybenzotriazole HOBt ~4.60 Forms reactive intermediates (active esters) with carboxylic acids that are less prone to racemization. highfine.compeptide.com
1-Hydroxy-7-azabenzotriazole HOAt ~3.28 More acidic than HOBt, often providing superior racemization suppression. highfine.com
6-Chloro-1-hydroxybenzotriazole 6-Cl-HOBt ~3.35 Similar in acidity and function to HOAt, effective in reducing racemization. highfine.compeptide.com

Biological and Biochemical Roles of Dl Leucylglycylglycine

DL-Leucylglycylglycine as a Model Peptide System in Biochemical Research

Simple tripeptides such as this compound serve as fundamental models in biochemical and biophysical research. Their defined structure allows for the systematic study of fundamental molecular processes without the complexities presented by larger proteins. Researchers utilize these model peptides to investigate the core principles of peptide structure, interactions, and reactivity.

The behavior of peptides in biological systems is governed by a variety of non-covalent interactions. Model systems are crucial for dissecting these forces. The interactions are influenced by the properties of the amino acid side chains and the peptide backbone. For example, hydrophobic interactions are a major driving force in protein folding and aggregation, with the strength of these interactions following the order of Phenylalanine-Phenylalanine > Isoleucine-Isoleucine > Glycine-Glycine. mdpi.com

Peptides can also engage in electrostatic interactions, such as forming salt bridges with charged lipids in a membrane environment. nih.gov The specific interactions of a peptide with its environment can dictate its conformation and function. Studies on model peptides have shown that their structure can be highly dependent on environmental conditions like pH and temperature, with some sequences able to switch between an α-helical state and an amyloid-like β-rich state. mdpi.com The interaction of peptides with cell surface components, such as glycosaminoglycans, can also be a critical step for processes like cell penetration. nih.gov While specific studies focusing solely on this compound's interactions are not extensively detailed, its structure, containing both a hydrophobic leucine (B10760876) residue and flexible glycine (B1666218) residues, makes it a suitable candidate for modeling these fundamental peptide behaviors.

The peptide bond is the amide linkage that connects amino acids to form polypeptide chains. youtube.comkhanacademy.org Its formation is a vital process in all biological mechanisms involving amino acid polymerization. nih.gov The reaction is a nucleophilic addition-elimination that occurs between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule. youtube.comyoutube.com This bond has a rigid and planar character due to resonance delocalization of electrons between the nitrogen, carbon, and oxygen atoms, which gives it partial double-bond character. youtube.comyoutube.com

Conversely, the breaking of peptide bonds, known as cleavage or hydrolysis, is also a critical biochemical process. youtube.comkhanacademy.org This reaction involves the addition of water to break the amide bond, reverting the peptide back into its constituent amino acids. youtube.com In laboratory settings, peptide bond hydrolysis can be achieved non-specifically using strong acids combined with heat. youtube.comyoutube.com In biological systems, this process is catalyzed by specific proteolytic enzymes. youtube.com Chemical methods have also been developed for bond-specific cleavage, for instance, using perfluoric acid vapors to cleave bonds adjacent to specific amino acid residues like serine, threonine, or aspartic acid under controlled conditions. nih.gov

Potential Biological Activity and Signaling Functions of this compound

While direct biological activities of the tripeptide this compound are not extensively documented, the functions of its constituent amino acids, leucine and glycine, suggest potential roles upon its hydrolysis in the body.

Small peptides and their constituent amino acids can significantly influence protein synthesis. Leucine, in particular, is known to promote protein synthesis in tissues like muscle and intestinal epithelial cells through the mTOR signaling pathway. agriculturejournals.cz Glycine has also been shown to stimulate protein synthesis and inhibit protein degradation in pig small intestinal epithelial cells, an effect associated with the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov

Research on chicken intestinal epithelial cells has demonstrated that the dipeptide Gly-Leu, along with glycine, can promote protein synthesis by activating the mTOR signaling pathway. agriculturejournals.czagriculturejournals.cz This activation leads to increased expression of downstream signaling molecules like p-mTOR and p-S6K1. agriculturejournals.czagriculturejournals.cz Given these findings, it is plausible that this compound, upon breakdown into leucine and glycine, could contribute to the regulation of protein synthesis by providing the necessary building blocks and signaling molecules that activate key anabolic pathways.

Component Observed Effect on Protein Synthesis Mechanism of Action
LeucinePromotes protein synthesis in muscle and intestinal cells. agriculturejournals.czActivates the mTOR signaling pathway. agriculturejournals.cz
GlycineStimulates protein synthesis and inhibits protein degradation in intestinal cells. nih.govActivates the mTOR signaling pathway. nih.gov
Gly-Leu (Dipeptide)Promotes protein synthesis in intestinal cells. agriculturejournals.czagriculturejournals.czActivates the mTOR signaling pathway, increasing p-mTOR and p-S6K1. agriculturejournals.czagriculturejournals.cz

Signal transduction is a fundamental information processing mechanism in living systems, where molecules like proteins act as signals to relay information within and between cells. nict.go.jp In recent years, it has become clear that specific free glycans can also act as signals in various biological processes, including development and immune responses. nih.gov While many bacteria use molecules like acylated homoserine lactones for cell-cell communication, other novel signaling molecules continue to be discovered. nih.gov

Glycine itself plays an important role in neurological function. nih.gov However, there is limited direct evidence to classify the tripeptide this compound as a specific signaling molecule. Its potential influence would likely stem from its degradation into leucine and glycine, which can then participate in their respective signaling and metabolic pathways.

Participation in Metabolic Pathways and Cellular Processes

Upon hydrolysis, this compound releases one molecule of leucine and two molecules of glycine, which are then available to participate in numerous metabolic pathways and cellular processes.

Glycine is a crucial amino acid involved in the synthesis of multiple essential compounds. nih.govmdpi.com It serves as a building block for proteins and is also required for the biosynthesis of glutathione, heme, creatine, and nucleic acids. nih.govnih.gov Glycine metabolism is a key regulator of one-carbon metabolism, participating in the regulation of the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio. mdpi.com The glycine cleavage system is the major pathway for its degradation in animals. nih.gov Furthermore, glycine plays a role in metabolic regulation, anti-oxidative reactions, and can have cytoprotective effects against necrotic cell death. nih.govnih.gov Consistently lower levels of circulating glycine have been observed in individuals with metabolic disorders like obesity and type 2 diabetes. nih.govresearchgate.net

Integration into Amino Acid Metabolism

The metabolic fate of the tripeptide this compound is primarily dictated by its hydrolysis into its constituent amino acids: leucine, glycine, and glycine. In biological systems, peptidases and proteases are responsible for the cleavage of peptide bonds. nih.govmdpi.com This enzymatic breakdown is a crucial step for the absorption and utilization of amino acids from dietary proteins and peptides.

Once administered or ingested, this compound is expected to be hydrolyzed by various peptidases present in the gastrointestinal tract and within cells. This process releases L-leucine, D-leucine, and glycine into the amino acid pool. The rate and extent of this hydrolysis can be influenced by the specific enzymes involved and their substrate specificity. nih.govnih.gov

The resulting free amino acids are then available for various metabolic processes. L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and muscle metabolism. mdpi.com Glycine, a non-essential amino acid, is a precursor for the synthesis of numerous important biomolecules, including glutathione, purines, creatine, and heme. nih.gov

The cellular uptake of the constituent amino acids, L-leucine and glycine, is mediated by specific amino acid transporters. These transporters facilitate the movement of amino acids across cell membranes, making them available for intracellular metabolic pathways. The D-isomer of leucine, on the other hand, is generally not utilized for protein synthesis in mammals and may be metabolized through alternative pathways or excreted.

Interactions with Enzymes in Central Metabolic Pathways

Direct interactions of the intact tripeptide this compound with enzymes of central metabolic pathways such as glycolysis or the citric acid cycle have not been extensively documented. Instead, its influence on these pathways is exerted through the metabolic products of its hydrolysis: leucine and glycine.

Leucine Metabolism:

Leucine is an exclusively ketogenic amino acid, meaning its carbon skeleton is catabolized to acetyl-CoA and acetoacetate. nih.gov Acetyl-CoA can then enter the citric acid cycle to generate ATP or be used for the synthesis of fatty acids and ketone bodies. This metabolic characteristic of leucine means that it does not contribute to the net synthesis of glucose (gluconeogenesis). The catabolism of leucine involves a series of enzymatic reactions initiated by branched-chain aminotransferase and branched-chain α-keto acid dehydrogenase complex.

Glycine Metabolism:

Glycine metabolism is multifaceted and connects with several central metabolic routes. researchgate.net Glycine can be converted to serine by the enzyme serine hydroxymethyltransferase, a reaction that is a major source of one-carbon units for the folate cycle. scispace.com These one-carbon units are essential for the synthesis of purines and thymidine, and for the methylation of various molecules. Serine can then be metabolized to pyruvate, which is an intermediate in both glycolysis and gluconeogenesis. nih.govnih.gov

Furthermore, the glycine cleavage system, a multi-enzyme complex, catalyzes the degradation of glycine to CO2, ammonia, and a one-carbon unit transferred to tetrahydrofolate. semanticscholar.org This system plays a significant role in regulating glycine concentrations.

The combined ingestion of leucine and glycine has been shown to influence insulin (B600854) and glucose concentrations, suggesting an interaction in their metabolic signaling pathways. nih.gov

Interactive Data Table: Metabolic Fates of this compound Constituents

Constituent Amino AcidMetabolic PathwayKey ProductsRelevance to Central Metabolism
Leucine Ketogenic Amino Acid CatabolismAcetyl-CoA, AcetoacetateEnters Citric Acid Cycle; Precursor for Ketone Bodies and Fatty Acids
Glycine Serine SynthesisSerine, One-Carbon UnitsSerine can be converted to Pyruvate (Glycolysis/Gluconeogenesis); One-carbon units for nucleotide synthesis
Glycine Glycine Cleavage SystemCO2, NH3, One-Carbon UnitProvides one-carbon units for various biosynthetic pathways

Cytotoxicity against Specific Cell Types

While direct studies on the cytotoxicity of this compound are limited, research on structurally related small peptides suggests potential cytotoxic effects against specific cell types, often through the induction of apoptosis.

For instance, the dipeptide ester, L-leucyl-L-leucine methyl ester, has been shown to be selectively toxic to cytotoxic lymphocytes. researchgate.netnih.gov The mechanism of this toxicity involves its uptake into the cells and subsequent conversion by the lysosomal enzyme dipeptidyl peptidase I into membranolytic metabolites. researchgate.net This leads to lysosomal disruption and the induction of apoptosis, a form of programmed cell death. nih.govmdpi.com

Furthermore, studies have demonstrated that combining L-leucyl-L-leucine methyl ester with other agents, such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), can synergistically enhance apoptosis in lung cancer cells. mdpi.com This suggests that certain peptide structures can sensitize cancer cells to other cytotoxic agents.

The cytotoxic potential of peptides can be influenced by their amino acid composition and sequence. The presence of hydrophobic residues, like leucine, can facilitate interaction with cell membranes. The induction of apoptosis is a common mechanism of cytotoxicity for many anti-cancer agents. mdpi.com Apoptosis can be triggered through various cellular pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The reliance of rapidly proliferating cancer cells on specific amino acids, such as glycine, for processes like purine (B94841) synthesis, also presents a potential therapeutic target. Antagonizing the uptake or metabolism of such amino acids could selectively inhibit cancer cell growth. While not directly demonstrated for this compound, its constituent amino acids are integral to these pathways.

Interactive Data Table: Cytotoxicity of Related Peptides

CompoundTarget Cell Type(s)Mechanism of CytotoxicityReference Study Finding
L-leucyl-L-leucine methyl ester Cytotoxic LymphocytesInduction of Apoptosis via Lysosomal DisruptionSelectively kills cytotoxic lymphocytes. researchgate.netnih.gov
L-leucyl-L-leucine methyl ester + TRAIL Lung Cancer CellsSynergistic Induction of ApoptosisEnhances apoptosis in both TRAIL-sensitive and -resistant lung cancer cells. mdpi.com

Advanced Analytical Methodologies for Dl Leucylglycylglycine Research

Chromatographic Techniques for DL-Leucylglycylglycine Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For a compound like this compound, various chromatographic techniques are indispensable for resolving its enantiomers, analyzing its hydrolysis products, and studying its chemical stability.

Chiral Micro-Liquid Chromatography for Enantiomeric Determination

The enantiomeric determination of this compound is crucial, as the biological activity of peptides is often stereospecific. Chiral micro-liquid chromatography is a highly efficient method for separating the D- and L-enantiomers of this tripeptide. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.netnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to elute from the column before the other. Polysaccharide-based and cyclodextrin-derived CSPs are commonly used for the chiral resolution of amino acids and peptides. nih.gov The use of micro-liquid chromatography offers advantages such as reduced solvent consumption and potentially higher separation efficiency.

Table 1: Key Aspects of Chiral Micro-LC for Enantiomeric Determination

ParameterDescriptionTypical Application for this compound
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Separation of L-Leucylglycylglycine from D-Leucylglycylglycine.
Stationary Phases Polysaccharide derivatives (e.g., cellulose (B213188), amylose), cyclodextrins, macrocyclic antibiotics. nih.govA column packed with a derivatized cyclodextrin (B1172386) or cellulose selector.
Mobile Phases Mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers.Isocratic or gradient elution with an acetonitrile/water mixture.
Detection UV-Vis or Mass Spectrometry (MS).UV detection at a low wavelength (~210 nm) due to the peptide bonds.

High-Performance Liquid Chromatography (HPLC) in Hydrolysis Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for analyzing the products of peptide hydrolysis. scispace.com When this compound is hydrolyzed, it breaks down into its constituent amino acids: Leucine (B10760876) and Glycine (B1666218). HPLC, particularly in a reversed-phase configuration (RP-HPLC), is used to separate and quantify these amino acids.

The process often involves a derivatization step to enhance the detectability of the amino acids, which lack a strong chromophore. scispace.com Reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) react with the amino groups to form highly fluorescent derivatives, allowing for sensitive detection. scispace.com The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase, where more hydrophobic amino acids (like Leucine) are retained longer than more polar ones (like Glycine).

Table 2: Typical HPLC Conditions for Amino Acid Analysis Post-Hydrolysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Gradient elution using (A) aqueous buffer (e.g., acetate (B1210297) buffer) and (B) organic solvent (e.g., acetonitrile). scispace.com
Derivatization Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl). scispace.com
Detector Fluorescence Detector (FLD) (e.g., Ex: 265 nm, Em: 320 nm for FMOC derivatives). scispace.com
Flow Rate Typically 0.8-1.2 mL/min. scispace.com

Gas Chromatography (GC) for Racemization Studies

Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. researchgate.net Since amino acids and peptides are non-volatile, a derivatization step is required to convert them into volatile esters or similar compounds. researchgate.net GC is particularly valuable for racemization studies of the Leucine residue in this compound.

Racemization is the conversion of an enantiomerically pure form (e.g., L-Leucine) into a mixture containing both enantiomers. This can occur during peptide synthesis or harsh hydrolysis conditions. To study this, the peptide is first hydrolyzed, and the resulting amino acids are derivatized. The derivatized enantiomers (D- and L-Leucine) are then separated on a chiral capillary column, such as one coated with a Chirasil-Val stationary phase. researchgate.net The relative peak areas of the D- and L-enantiomers allow for the precise quantification of the degree of racemization.

Mass Spectrometry for Identification and Structural Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the molecular weight determination and structural elucidation of peptides like this compound.

Tandem Mass Spectrometry (MS/MS) for this compound

Tandem Mass Spectrometry (MS/MS) is instrumental in determining the amino acid sequence of peptides. mdpi.com In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.com

For Leucylglycylglycine, the protonated molecule [M+H]+ would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break at the peptide bonds. This fragmentation primarily produces b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be pieced together. This method can unequivocally confirm the Leu-Gly-Gly sequence.

Table 3: Theoretical MS/MS Fragmentation of L-Leucylglycylglycine

Ion TypeSequenceTheoretical m/z
Precursor [M+H]+ Leu-Gly-Gly246.15
b-ions
b1L114.09
b2LG171.11
y-ions
y1G76.04
y2GG133.06

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for non-volatile and thermally unstable compounds, including peptides. creative-proteomics.comlibretexts.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and placed on a sample target. wikipedia.org This mixture is then bombarded under vacuum by a high-energy beam of neutral atoms, typically Argon (Ar) or Xenon (Xe). wikipedia.orgumd.edu

The impact of the atom beam causes analyte molecules to be desorbed and ionized from the liquid surface, primarily forming protonated molecules [M+H]+ with minimal fragmentation. wikipedia.org This makes FAB-MS an excellent method for accurately determining the molecular weight of this compound. The resulting spectrum is often characterized by a prominent molecular ion peak, providing clear and direct evidence of the compound's mass. nih.gov

Table 4: Comparison of Ionization Techniques

FeatureFast Atom Bombardment (FAB)Electrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle High-energy neutral atom beam bombards sample in a liquid matrix. wikipedia.orgSample solution is sprayed through a charged capillary, forming charged droplets. mdpi.comLaser pulse strikes a solid sample co-crystallized with a matrix. mdpi.com
Typical Analytes Polar, non-volatile, thermally labile compounds (e.g., peptides, oligonucleotides). creative-proteomics.comSoluble polar molecules (e.g., proteins, peptides, small molecules).High molecular weight biomolecules (e.g., proteins, DNA).
Ionization State Primarily singly charged ions [M+H]+. wikipedia.orgCan produce multiply charged ions. mdpi.comPrimarily singly charged ions.
Fragmentation Low fragmentation, provides clear molecular weight.Very soft, minimal fragmentation.Soft, but some fragmentation can occur.

Spectroscopic Analytical Techniques for this compound

The structural elucidation and characterization of peptides such as this compound rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the tripeptide. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise three-dimensional structure of peptides in solution. nist.gov For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are utilized to assign the chemical shifts of all protons and carbons, providing unambiguous confirmation of its covalent structure.

In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. The spectrum of a tripeptide is complex, but each amino acid residue has characteristic signals. For the leucine residue, signals for the α-proton, β-protons, γ-proton, and the diastereotopic δ-methyl protons can be observed. The glycine residues each contribute signals from their α-protons. The presence of both D- and L-leucine in the racemic mixture may lead to the appearance of distinct sets of signals or peak broadening for adjacent residues due to the formation of diastereomeric pairs in solution. A representative ¹H NMR spectrum of the related L-Leucyl-Glycyl-Glycine in D₂O shows the geminal backbone protons of glycine at chemical shifts around 3.71 ppm. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the peptide bonds and the C-terminus, the α-carbons of each residue, and the side-chain carbons of leucine. The chemical shift of the α-carbon is particularly sensitive to the secondary structure of the peptide. utexas.edu

Interactive Table: Representative ¹H NMR Chemical Shifts for L-Leucylglycylglycine in D₂O

Note: Data is based on the L-isomer and serves as a reference. Chemical shifts (δ) are reported in parts per million (ppm). In the DL-racemic mixture, slight variations and additional signal complexity are expected.

Proton AssignmentResidueRepresentative Chemical Shift (ppm)Multiplicity
α-HLeucine~4.0-4.2Triplet
β-CH₂Leucine~1.6-1.8Multiplet
γ-CHLeucine~1.5-1.7Multiplet
δ-CH₃Leucine~0.9Doublet
α-CH₂Glycine-1~3.7-3.9Singlet/AB quartet
α-CH₂Glycine-2~3.7-3.9Singlet/AB quartet

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and amino acid sequence of peptides. quora.com For this compound, techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the peptide. High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition (C₁₀H₁₉N₃O₄). nih.gov

Tandem mass spectrometry (MS/MS) is employed for sequencing. The protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bonds. quora.com This fragmentation primarily produces b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence. For Leucyl-Glycyl-Glycine, the expected molecular weight is approximately 245.28 g/mol . nih.gov

Interactive Table: Predicted m/z Values for Major Fragment Ions of Protonated Leucyl-Glycyl-Glycine ([M+H]⁺)

Ion TypeSequence FragmentPredicted m/z
b₁Leu114.1
b₂Leu-Gly171.1
y₁Gly76.0
y₂Gly-Gly133.1
[M+H]⁺Leu-Gly-Gly246.1

Data derived from fragmentation patterns of similar peptides and theoretical calculations. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule and to gain insights into the secondary structure of peptides. nih.gov The IR spectrum of this compound is characterized by several key absorption bands related to the peptide backbone.

The main characteristic bands for peptides include:

Amide A band: Located around 3300 cm⁻¹, this band originates from the N-H stretching vibration. Its position can be influenced by hydrogen bonding.

Amide I band: Found in the region of 1600-1700 cm⁻¹, this is one of the most sensitive probes of peptide secondary structure and arises mainly from the C=O stretching vibrations of the peptide backbone.

Amide II band: Occurring between 1500 and 1600 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

The presence and specific frequencies of these bands in the spectrum of a sample confirm its peptide nature. Fourier Transform Infrared (FTIR) spectroscopy, often in Attenuated Total Reflection (ATR) mode, is a common method for analyzing solid peptide samples. nih.gov

Interactive Table: Characteristic Infrared Absorption Bands for Peptides

Band NameApproximate Frequency (cm⁻¹)Vibrational Origin
Amide A~3300N-H Stretch
Amide B~3100N-H Stretch (Fermi resonance)
Amide I~1650C=O Stretch
Amide II~1550N-H Bend, C-N Stretch
Amide III~1300C-N Stretch, N-H Bend

Development and Validation of Novel Analytical Procedures for this compound

The development and validation of new analytical procedures are critical for the quantitative analysis of this compound in research and quality control settings. The objective is to establish a method that is suitable for its intended purpose, ensuring reliability, accuracy, and precision. europa.eu This process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically Q2(R2). fda.gov A common procedure to be developed for a peptide like this compound would be a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

The development and validation process involves a systematic approach:

Define the Analytical Target Profile (ATP): The first step is to define the requirements for the method. This includes specifying what the method will measure (e.g., purity of this compound, quantification of impurities), the required sensitivity, and the desired performance characteristics like accuracy and precision. chromatographyonline.com

Method Development and Optimization: This phase involves selecting the appropriate technology and optimizing the experimental conditions. For an RP-HPLC method, this includes:

Column Selection: Choosing a suitable stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase Optimization: Screening different solvent compositions (e.g., acetonitrile or methanol with water), pH, and buffers (e.g., phosphate, formate) to achieve optimal separation of the main peak from any impurities or degradation products.

Detection Wavelength: Selecting a UV wavelength where the peptide has significant absorbance, typically between 210-230 nm for peptide bonds.

Other Parameters: Optimizing flow rate, column temperature, and injection volume.

Method Validation: Once the method is developed, it must be validated to demonstrate its suitability. Validation involves assessing a set of specific performance characteristics as defined by ICH guidelines. europa.eufda.gov

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated using forced degradation studies (exposing the peptide to stress conditions like acid, base, oxidation, heat, and light) to show that the resulting degradation peaks are well-resolved from the main this compound peak.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A series of solutions of known concentrations are analyzed, and the response is plotted against concentration. The relationship is typically evaluated statistically using the correlation coefficient (r) or coefficient of determination (R²).

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay of an active substance, the range is typically 80% to 120% of the test concentration. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix, performed over at least three concentration levels covering the specified range. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories (collaborative studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Interactive Table: Summary of Validation Parameters for a Quantitative HPLC Procedure

Validation CharacteristicPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte onlyPeak purity analysis; resolution > 1.5 from other peaks
Linearity To demonstrate a proportional response to concentrationCorrelation coefficient (r) ≥ 0.999
Range To define the concentration interval of applicationTypically 80-120% of the nominal concentration
Accuracy To demonstrate the closeness to the true valueRecovery typically between 98.0% and 102.0%
Precision (Repeatability) To show precision over a short timeRelative Standard Deviation (RSD) ≤ 2%
Precision (Intermediate) To show precision within a labRelative Standard Deviation (RSD) ≤ 2%
LOD & LOQ To determine method sensitivityLOD: Signal-to-Noise ratio of ~3:1; LOQ: S/N of ~10:1
Robustness To assess reliability with small method variationsSystem suitability parameters remain within limits

Computational Modeling and Simulation in Dl Leucylglycylglycine Research

Molecular Docking Studies of DL-Leucylglycylglycine with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic mechanisms. However, no published studies were identified that have performed molecular docking of this compound with any specific biological targets, such as enzymes or receptors. Consequently, there is no data available on its potential binding affinities, interaction modes, or key residues involved in forming a complex with any protein.

Protein-Ligand Interaction Simulations involving this compound

Protein-ligand interaction simulations, often employing molecular dynamics, provide detailed insights into the dynamic behavior of a ligand within the binding site of a protein over time. These simulations can elucidate the stability of binding, conformational changes, and the energetic landscape of the interaction. The scientific literature lacks any reports of such simulations being conducted for this compound. Therefore, information regarding its dynamic interactions with any protein, the stability of potential binding poses, or the free energy of binding remains undetermined through computational means.

Application of Computational Methods for Predicting this compound Properties and Behavior

Computational methods are frequently used to predict the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of molecules. These predictions are valuable in the early stages of drug development to assess the viability of a compound. A thorough review of available literature and databases revealed no specific computational predictions for the properties of this compound. This includes, but is not limited to, predictions of its solubility, lipophilicity, membrane permeability, or metabolic stability.

Future Directions and Interdisciplinary Research on Dl Leucylglycylglycine

Integration of Omics Technologies in DL-Leucylglycylglycine Research

The application of "omics" technologies, such as proteomics, genomics, and metabolomics, offers a powerful lens through which to investigate the currently uncharacterized biological roles of this compound. These high-throughput methods can provide a systems-level understanding of how this tripeptide interacts with cellular components and influences biological pathways.

Proteomics could be employed to identify proteins that bind to or are modified by this compound, potentially revealing its mechanism of action. Techniques like affinity purification-mass spectrometry could isolate protein partners, offering clues to its cellular functions. nih.govpolylc.comGenomics and transcriptomics could assess how the presence of this compound alters gene expression profiles in various cell types. nih.gov This could indicate which signaling pathways are modulated by the peptide.

Furthermore, metabolomics studies could trace the metabolic fate of this compound, identifying its breakdown products and determining its influence on broader metabolic networks. nih.govresearchgate.net Chiral metabolomics, in particular, could be crucial for distinguishing the roles of the D- and L-leucine enantiomers within the peptide's structure and function. researchgate.net

Omics TechnologyPotential Application in this compound ResearchExpected Insights
Proteomics Identification of binding proteins and post-translational modifications.Elucidation of molecular targets and mechanisms of action.
Genomics Analysis of changes in gene expression in response to the peptide.Understanding of affected signaling pathways and cellular processes.
Metabolomics Tracking the metabolic fate and impact on the cellular metabolome.Information on peptide stability, degradation, and metabolic influence.

This compound in Biomaterial Science and Peptide Engineering

The unique physicochemical properties of peptides make them attractive building blocks for novel biomaterials. The future of this compound in this field lies in its potential incorporation into hydrogels, scaffolds, and other materials for tissue engineering and regenerative medicine. rsc.orgnih.gov The presence of both a hydrophobic residue (leucine) and flexible glycine (B1666218) residues could impart specific structural and functional properties to these materials.

In peptide engineering , this compound could serve as a motif within larger, synthetically designed peptides. The inclusion of a D-amino acid (in the DL-leucine) can confer resistance to enzymatic degradation, a desirable trait for therapeutic peptides. The glycine residues offer conformational flexibility, which can be crucial for designing peptides with specific folding patterns and biological activities.

Future research could explore the self-assembly properties of this compound and its derivatives for the creation of nanomaterials. Understanding how this tripeptide interacts with inorganic surfaces could also open avenues for its use in biomineralization and the development of hybrid organic-inorganic materials.

Novel Therapeutic and Biotechnological Applications of this compound

While the therapeutic potential of this compound itself is not yet established, the individual components and similar structures suggest promising areas for investigation. Glycine, for instance, has been studied for its therapeutic potential in cardiometabolic diseases due to its role in lipid and glucose metabolism. nih.gov Research could explore whether this compound exhibits similar or enhanced effects.

The peptide's structure could be a starting point for the design of novel enzyme inhibitors or modulators of protein-protein interactions. The combination of D- and L-amino acids can be advantageous in creating peptides that target specific biological processes with high selectivity and stability.

In biotechnology , this compound could be investigated for its role in cell culture media or as a stabilizing agent for proteins and enzymes. Its simple structure and defined chemical properties make it a candidate for systematic studies on peptide-based technologies.

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the current scarcity of dedicated research. Establishing its fundamental biological activities and mechanisms of action will be the first major hurdle. The synthesis of peptides containing both D and L amino acids can also present unique challenges that require specialized chemical strategies. researchgate.net

Despite these challenges, the opportunities are significant. The field of peptide research is continually expanding, with a growing interest in short, modified peptides for a range of applications. The unique stereochemistry of this compound provides a rich area for fundamental research into how chirality influences peptide structure and function. As analytical techniques become more sensitive, the ability to study the specific roles of such peptides in complex biological systems will improve. The exploration of this compound represents an opportunity to expand our understanding of peptide science and potentially uncover novel applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for DL-Leucylglycylglycine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies to minimize side reactions. Reaction temperature (20–25°C), solvent choice (DMF or DCM), and coupling reagents (HOBt/DIC) critically affect yield . Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥98% purity . Validate purity using LC-MS and NMR (¹H/¹³C) to confirm Leu-Gly-Gly sequence integrity .

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via:

  • HPLC : Track retention time shifts and new peaks.
  • Mass spectrometry : Identify hydrolytic fragments (e.g., Leu-Gly + Gly).
  • Circular Dichroism (CD) : Assess conformational changes in aqueous solutions .

Advanced Research Questions

Q. How can contradictory data on DL-Leucylglycylycine’s biological activity be resolved across studies?

  • Methodological Answer :

Meta-analysis : Compare experimental variables (e.g., cell lines, concentrations, purity thresholds) from conflicting studies .

Dose-response curves : Test activity across a wider concentration range (nM–mM) to identify non-linear effects.

Orthogonal assays : Validate results using SPR (binding affinity) and fluorescence polarization (protein interaction) .

  • Example contradiction: Discrepancies in IC₅₀ values for enzyme inhibition may stem from assay sensitivity (fluorometric vs. colorimetric methods) .

Q. What computational approaches are suitable for modeling this compound’s interactions with membrane transporters?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate peptide-lipid bilayer interactions using CHARMM36 force field (100 ns simulations).
  • Docking studies : Use AutoDock Vina to predict binding poses with transporters like PepT1 .
  • QM/MM : Analyze electronic interactions at active sites with Gaussian09 .
  • Validate predictions with mutagenesis (e.g., Ala-scanning of transporter binding pockets) .

Experimental Design & Data Analysis

Q. How to design a robust assay for this compound’s role in cellular uptake studies?

  • Methodological Answer :

  • Cell model : Use Caco-2 monolayers for intestinal uptake studies.
  • Radiolabeling : Incorporate ¹⁴C-glycine for tracer quantification .
  • Controls : Include competitive inhibitors (e.g., glycyl-sarcosine) and measure apical-to-basolateral flux.
  • Data normalization : Express uptake as pmol/mg protein/hr, adjusting for non-specific binding .

Q. What statistical frameworks address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • ANOVA : Compare yields across batches (n ≥ 3) under fixed parameters.
  • Multivariate Analysis (PLS) : Correlate impurity profiles (e.g., deamidation products) with reaction conditions .
  • Quality-by-Design (QbD) : Optimize synthesis using Design of Experiments (DoE) to identify critical process parameters .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR spectral data for this compound in D₂O vs. DMSO-d⁶?

  • Methodological Answer :

  • Solvent effects : DMSO stabilizes intramolecular H-bonds, altering chemical shifts (δ) for NH groups.
  • Variable temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign stereochemistry .

Tables for Key Methodological Comparisons

Table 1: Characterization Techniques for this compound

TechniquePurposeCritical ParametersLimitations
Reverse-phase HPLCPurity assessmentGradient slope, column temperatureCo-elution of similar peptides
LC-MS (ESI+)Mass verificationCollision energy, ionizationAdduct formation (Na⁺/K⁺)
¹³C NMRBackbone conformation analysisSolvent, acquisition timeLow sensitivity for trace impurities

Table 2: Common Contradictions in Biological Studies

ContradictionPotential Resolution StrategyEvidence Source
Variable IC₅₀ values in enzyme assaysStandardize substrate concentration
Discrepant cellular uptake ratesControl for transporter expression levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Leucylglycylglycine
Reactant of Route 2
Reactant of Route 2
DL-Leucylglycylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.